4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate
Brand Name: Vulcanchem
CAS No.: 64390-62-1
VCID: VC16500151
InChI: InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3
SMILES:
Molecular Formula: C17H20O6
Molecular Weight: 320.3 g/mol

4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate

CAS No.: 64390-62-1

Cat. No.: VC16500151

Molecular Formula: C17H20O6

Molecular Weight: 320.3 g/mol

* For research use only. Not for human or veterinary use.

4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2h-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate - 64390-62-1

Specification

CAS No. 64390-62-1
Molecular Formula C17H20O6
Molecular Weight 320.3 g/mol
IUPAC Name (8a-hydroxy-1,8-dimethylidene-2-oxospiro[4,5a,6,7,9,9a-hexahydro-3aH-azuleno[6,5-b]furan-5,2'-oxirane]-7-yl) acetate
Standard InChI InChI=1S/C17H20O6/c1-8-11-5-17(20)9(2)12(22-10(3)18)4-14(17)16(7-21-16)6-13(11)23-15(8)19/h11-14,20H,1-2,4-7H2,3H3
Standard InChI Key XRCCPOSHMKZPFI-UHFFFAOYSA-N
Canonical SMILES CC(=O)OC1CC2C3(CC4C(CC2(C1=C)O)C(=C)C(=O)O4)CO3

Introduction

Structural Overview

This compound belongs to the class of spirocyclic molecules, characterized by a fused ring system incorporating an oxirane (epoxide) and a furan moiety. The structural formula includes:

  • Spiro center: A shared atom connecting two distinct ring systems.

  • Functional groups: Hydroxyl (-OH), acetate (-COOCH3), and methylene groups (-CH2).

  • Chirality: The molecule exhibits stereochemistry at several centers, making it optically active.

Key Identifiers

PropertyValue
IUPAC Name4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2H-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate
CAS Number64390-62-1
SynonymsNSC 306953

Synthesis Pathways

The synthesis of this compound typically involves:

  • Spirocyclization reactions: Formation of the spiro center via nucleophilic substitution or cycloaddition.

  • Functional group modifications: Introduction of hydroxyl and acetate groups using selective reagents.

  • Stereochemical control: Use of chiral catalysts or precursors to achieve the desired stereoisomer.

These synthetic steps require precise control over reaction conditions to avoid side products and ensure high yields.

Potential Pharmacological Roles

Preliminary studies suggest that spirocyclic compounds like this one may exhibit:

  • Antimicrobial activity: Effective against bacterial or fungal strains.

  • Anticancer properties: Potential inhibition of tumor cell proliferation due to structural similarity with bioactive natural products.

  • Enzyme inhibition: Interaction with enzymes such as oxidoreductases or hydrolases.

Mechanism of Action

The compound's biological activity is hypothesized to arise from:

  • Epoxide reactivity: Covalent binding to nucleophilic sites in proteins or DNA.

  • Hydrophobic interactions: Binding within enzyme active sites or cell membranes.

Analytical Characterization

To confirm its structure and purity, the following methods are used:

  • NMR Spectroscopy (1H & 13C): Identifies chemical shifts corresponding to functional groups.

  • Mass Spectrometry (MS): Confirms molecular weight and fragmentation patterns.

  • Infrared (IR) Spectroscopy: Detects characteristic vibrations for hydroxyl, ester, and epoxide groups.

Table: Comparative Biological Activity of Similar Compounds

CompoundActivity TypeIC50/EC50 ValuesReference
Spiro[azuleno-furan]-acetateAntibacterial~10 µMHypothetical
Spiro[cyclopropane-furan]Anticancer~5 µMHypothetical

While specific data for this compound is limited, related spiro derivatives have shown promising results in preclinical studies.

Future Directions

Further research is needed to:

  • Explore its pharmacokinetics and metabolism in vivo.

  • Investigate its potential as a lead compound for drug development.

  • Optimize its synthesis for scalability and cost-effectiveness.

This detailed profile highlights the significance of 4a-Hydroxy-3,5-dimethylidene-2-oxodecahydro-2H-spiro[azuleno[6,5-b]furan-8,2'-oxiran]-6-yl acetate as a candidate for further scientific exploration due to its unique structure and potential biological activities.

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